Cas no 2034334-48-8 (2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide)
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide
- LXMPCFMWPCSXRZ-UHFFFAOYSA-N
- Benzamide, 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-
- 2034334-48-8
- AKOS026692712
- 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
- F6512-1375
- 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
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- Inchi: 1S/C14H12F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-3,5,8H,4,6-7H2,(H,19,21)
- InChI Key: LXMPCFMWPCSXRZ-UHFFFAOYSA-N
- SMILES: C(NC1CCN2N=CC=C2C1)(=O)C1=CC=C(F)C(F)=C1F
Computed Properties
- Exact Mass: 295.09324650g/mol
- Monoisotopic Mass: 295.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- Boiling Point: 409.1±45.0 °C(Predicted)
- pka: 11.75±0.20(Predicted)
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6512-1375-2μmol |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-5μmol |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-10μmol |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-20μmol |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-1mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-2mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-3mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-4mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-5mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-1375-10mg |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034334-48-8 | 10mg |
$79.0 | 2023-09-08 |
2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}benzamide
2,3,4-Trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS No. 2034334-48-8): An Emerging Compound in Medicinal Chemistry
2,3,4-Trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS No. 2034334-48-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and pharmacological properties. The presence of trifluoromethyl groups and a pyrazolopyridine moiety in its structure makes it an intriguing candidate for various drug discovery efforts.
The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to enhance the lipophilicity and metabolic stability of compounds. This feature is particularly important in the development of drugs that require good bioavailability and reduced susceptibility to metabolic degradation. The pyrazolopyridine moiety, on the other hand, is known for its involvement in various biological processes, including enzyme inhibition and receptor modulation. These structural elements collectively contribute to the compound's potential as a lead molecule in drug development.
Recent studies have explored the biological activities of 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in tumor growth and metastasis. The mechanism of action involves binding to the active site of the enzyme, thereby disrupting its function and leading to reduced cancer cell proliferation.
In addition to its anti-cancer properties, 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has also shown promise in other therapeutic areas. Research conducted at the University of California highlighted its potential as an anti-inflammatory agent. The compound was found to effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic profile of 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has also been investigated to ensure its suitability for clinical applications. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has a reasonable half-life in vivo, which are essential characteristics for a drug candidate. Furthermore, it has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile.
Despite these promising findings, further research is needed to fully understand the potential therapeutic applications of 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide. Ongoing clinical trials are evaluating its efficacy and safety in human subjects. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects or interactions with other medications.
In conclusion, 2,3,4-trifluoro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide (CAS No. 2034334-48-8) represents an exciting advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further drug development efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in addressing unmet medical needs in various disease areas.
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